

# Pitstop 2: A Technical Examination of its Specificity for Clathrin-Mediated Endocytosis

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## Compound of Interest

Compound Name: **Pitstop 2**

Cat. No.: **B15568309**

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## Introduction

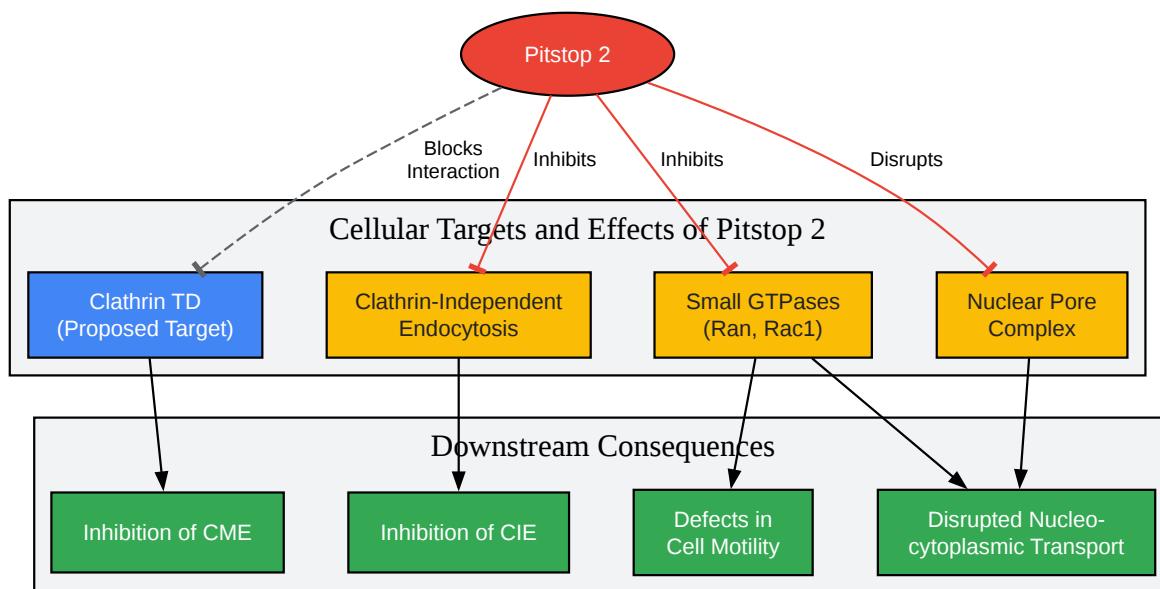
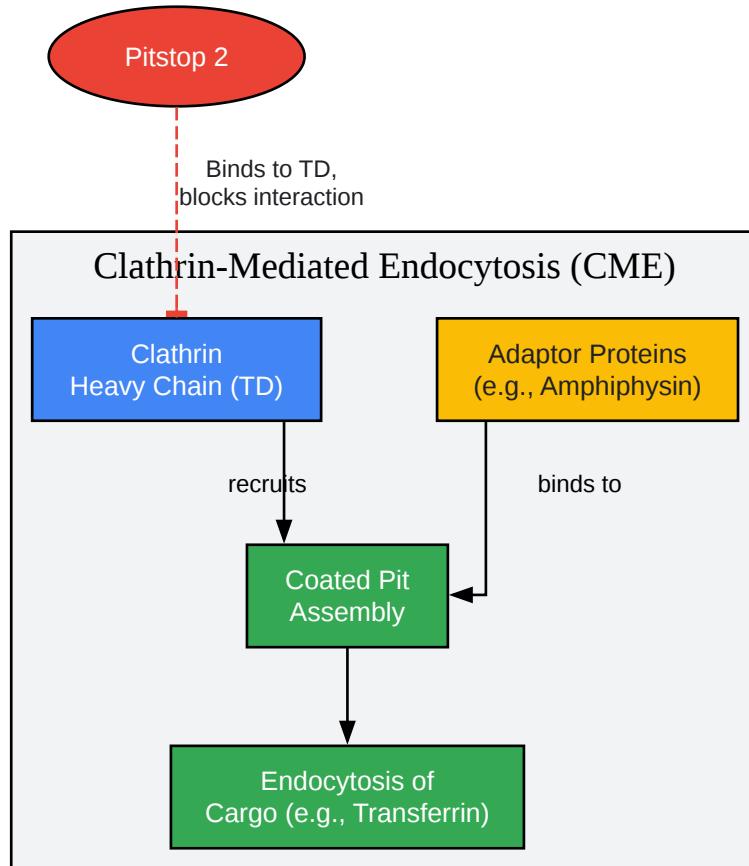
**Pitstop 2** emerged as a promising tool for the acute and reversible inhibition of clathrin-mediated endocytosis (CME).<sup>[1][2]</sup> Developed as a cell-permeable small molecule, it was designed to specifically target the N-terminal domain of the clathrin heavy chain, a critical hub for the recruitment of accessory proteins essential for the formation of clathrin-coated pits.<sup>[3][4]</sup> This technical guide provides an in-depth analysis of the initial studies that defined the specificity of **Pitstop 2**, and critically examines the subsequent body of evidence that revealed significant off-target effects, thereby redefining its utility as a specific inhibitor of clathrin.

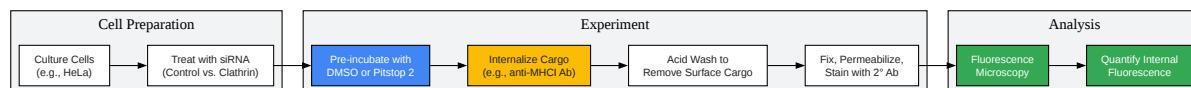
## Initial Studies and Proposed Mechanism of Action

**Pitstop 2** was initially characterized as a selective inhibitor that binds to a groove on the N-terminal  $\beta$ -propeller domain of the clathrin heavy chain.<sup>[3][5]</sup> This binding competitively inhibits the interaction between clathrin and various adaptor proteins that contain a "clathrin-box" motif, such as amphiphysin.<sup>[4][5][6]</sup> The proposed mechanism suggested that by preventing these crucial protein-protein interactions, **Pitstop 2** would specifically arrest the assembly and maturation of clathrin-coated pits, thereby inhibiting CME.<sup>[3]</sup>

Initial *in vitro* binding assays and cellular experiments supported this hypothesis. The compound was shown to inhibit the endocytosis of transferrin, a canonical cargo of CME, with a reported IC<sub>50</sub> of approximately 12  $\mu$ M for the disruption of the amphiphysin-clathrin interaction.

[7][8] Furthermore, early studies suggested that **Pitstop 2** did not affect clathrin-independent endocytic (CIE) pathways, such as the uptake of the Shiga toxin.[4]





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